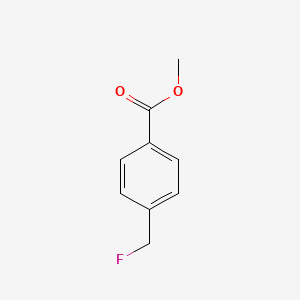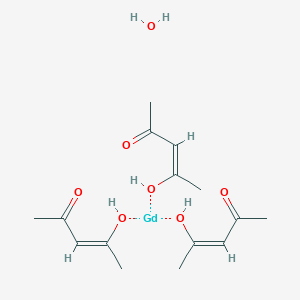![molecular formula C12H13FO4 B3042584 3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate CAS No. 647825-60-3](/img/structure/B3042584.png)
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate
Vue d'ensemble
Description
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetoxy group attached to a benzyl ring, which is further substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate can be achieved through several synthetic routes. One common method involves the esterification of 3-[(Hydroxymethyl)-2-fluorobenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Another synthetic route involves the direct acetylation of 3-[(Hydroxymethyl)-2-fluorobenzyl acetate using acetic anhydride and a base such as pyridine. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Hydrolysis: 3-[(Hydroxymethyl)-2-fluorobenzyl alcohol and acetic acid.
Reduction: 3-[(Hydroxymethyl)-2-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-[(Methoxymethyl)-2-fluorobenzyl acetate or 3-[(Cyanomethyl)-2-fluorobenzyl acetate.
Applications De Recherche Scientifique
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical research to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industrial Applications: The compound is used as a precursor in the synthesis of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate involves its hydrolysis to release the active alcohol and acetic acid. The released alcohol can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. The fluorine atom on the benzyl ring enhances the compound’s stability and bioavailability, making it more effective in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Acetyloxy)methyl]-benzyl acetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorobenzyl acetate: Lacks the acetyloxy group, leading to different applications and biological activity.
3-[(Methoxymethyl)-2-fluorobenzyl acetate: Contains a methoxy group instead of an acetyloxy group, affecting its reactivity and applications.
Uniqueness
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate is unique due to the presence of both the acetyloxy group and the fluorine atom on the benzyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
[3-(acetyloxymethyl)-2-fluorophenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-8(14)16-6-10-4-3-5-11(12(10)13)7-17-9(2)15/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOKAYPTLWBNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=CC=C1)COC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Cyclopropylamino)methyl]phenol](/img/structure/B3042506.png)


![4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042511.png)
![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}piperidino)propan-2-ol](/img/structure/B3042515.png)


![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)

